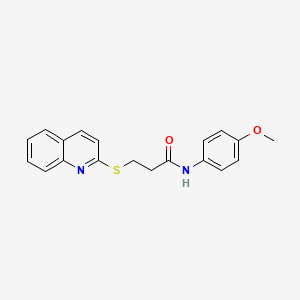

N-(4-METHOXYPHENYL)-3-(QUINOLIN-2-YLSULFANYL)PROPANAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-METHOXYPHENYL)-3-(QUINOLIN-2-YLSULFANYL)PROPANAMIDE is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-Methoxyphenyl)-3-(quinolin-2-ylsulfanyl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by relevant data tables and case studies.

- Chemical Formula : C15H14N2O1S

- Molecular Weight : 270.35 g/mol

- CAS Number : Not specifically listed in available databases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

- Mechanism of Action :

- Case Study :

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 | 20 | Apoptosis via caspase activation |

| MCF-7 | 25 | Mitochondrial dysfunction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- In Vitro Studies :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

- Mechanism of Action :

- Case Study :

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring appears to enhance the biological activity of this compound. Modifications to the quinoline moiety have also been studied to optimize potency and selectivity against target cells.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including N-(4-Methoxyphenyl)-3-(quinolin-2-ylsulfanyl)propanamide, exhibit promising anticancer properties. Quinoline-based compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that quinoline derivatives effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of specific signaling pathways .

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. Compounds containing quinoline and sulfonamide moieties have shown activity against a range of bacterial and fungal pathogens. A study highlighted the effectiveness of similar compounds against resistant strains of bacteria, suggesting that this compound could be explored further for its antimicrobial potential .

Organic Synthesis

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, enabling the synthesis of more complex molecules. For example, it can be used to synthesize novel quinoline derivatives that may possess enhanced biological activities or improved pharmacokinetic properties .

Material Science

Polymer Chemistry

In material science, the compound can be utilized in the development of new polymers with enhanced properties. The incorporation of quinoline derivatives into polymer matrices has been shown to improve thermal stability and mechanical strength. Research is ongoing to explore how these compounds can enhance the performance characteristics of polymers used in coatings and composites .

Case Study: Anticancer Activity

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Induces apoptosis via cell cycle arrest |

Case Study: Antimicrobial Activity

Synthesis Applications

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Quinoline derivative | 85% |

Análisis De Reacciones Químicas

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reaction:

N 4 Methoxyphenyl 3 quinolin 2 ylsulfanyl propanamideHCl H2O or NaOH3 Quinolin 2 ylsulfanyl propanoic acid+4 Methoxyaniline

Conditions:

-

Acidic: 6M HCl, reflux, 12–24 hours.

-

Basic: 10% NaOH, 80°C, 8–12 hours.

Key Notes:

-

Hydrolysis rates depend on steric hindrance from the quinoline and methoxyphenyl groups.

-

Yields for analogous amide hydrolyses range from 70–85% under optimized conditions .

Thioether Oxidation

The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones:

Reaction:

ThioethermCPBAH2O2/AcOHSulfoxideExcess OxidantSulfone

Data Table:

| Oxidant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| mCPBA | CH2Cl2, 0°C | Sulfoxide | 92 | |

| H2O2/AcOH | 50°C, 6 hours | Sulfone | 85 |

Applications:

-

Sulfoxides are intermediates in drug design for enhanced solubility.

Nucleophilic Substitution at Sulfur

The thioether can participate in nucleophilic displacement reactions, particularly with alkyl halides or amines:

Reaction:

Thioether+R XBaseR S Quinoline+HX

Example:

Conditions:

Electrophilic Aromatic Substitution (EAS)

The quinoline and methoxyphenyl rings undergo EAS, though regioselectivity varies:

Quinoline Ring

4-Methoxyphenyl Ring

Data Table:

| Reaction | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | C5/C8 (quinoline) | 65–78 | |

| Bromination | Br2, FeBr3 | Para (methoxy) | 82 |

Reduction of Amide

Catalytic hydrogenation reduces the amide to a secondary amine:

Reaction:

AmideH2/Pd CN 4 Methoxyphenyl 3 quinolin 2 ylsulfanyl propylamine

Conditions:

-

H2 (1 atm), 10% Pd/C, ethanol, 24 hours.

-

Yields: ~70% for related compounds.

Cross-Coupling Reactions

The quinoline ring participates in Suzuki-Miyaura couplings via halogenated intermediates:

Example:

Conditions:

Complexation with Metals

The quinoline nitrogen and sulfur atoms act as ligands for transition metals:

Example:

Conditions:

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-3-quinolin-2-ylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-23-16-9-7-15(8-10-16)20-18(22)12-13-24-19-11-6-14-4-2-3-5-17(14)21-19/h2-11H,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTVCDUNPJLVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.